(5R)-1,7-Diazaspiro[4.6]undecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-1,7-Diazaspiro[46]undecan-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diaza ring and a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1,7-Diazaspiro[4.6]undecan-6-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable processes such as continuous flow chemistry. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(5R)-1,7-Diazaspiro[4.6]undecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (5R)-1,7-Diazaspiro[4
Scientific Research Applications
(5R)-1,7-Diazaspiro[4.6]undecan-6-one has been studied for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with enhanced stability and bioavailability.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which (5R)-1,7-Diazaspiro[4.6]undecan-6-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the nature of the rings and substituents.
1,3-Dioxane or 1,3-Dithiane rings: These compounds also feature spirocyclic structures but with different heteroatoms and ring sizes.
Uniqueness
(5R)-1,7-Diazaspiro[4.6]undecan-6-one is unique due to its specific combination of a diaza ring and a cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring stable and versatile spirocyclic structures.
Properties
CAS No. |
918437-88-4 |
---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(5R)-1,10-diazaspiro[4.6]undecan-11-one |
InChI |
InChI=1S/C9H16N2O/c12-8-9(5-3-7-11-9)4-1-2-6-10-8/h11H,1-7H2,(H,10,12)/t9-/m1/s1 |
InChI Key |
KPQNVHYFQNCPBT-SECBINFHSA-N |
Isomeric SMILES |
C1CCNC(=O)[C@@]2(C1)CCCN2 |
Canonical SMILES |
C1CCNC(=O)C2(C1)CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.